5-Ethyl-5-phenyl-1,3-dioxan-2-one
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Overview
Description
5-Ethyl-5-phenyl-1,3-dioxan-2-one is a cyclic carbonate compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound consists of a six-membered ring with two oxygen atoms and one carbonyl group, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-5-phenyl-1,3-dioxan-2-one can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of phosgene derivatives or carbon monoxide, although these methods are limited due to the toxicity of the reagents . Alternative methods using less toxic reagents are being explored to make the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-phenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles like RLi and RMgX . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may yield alcohols .
Scientific Research Applications
5-Ethyl-5-phenyl-1,3-dioxan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-5-phenyl-1,3-dioxan-2-one involves its interaction with various molecular targets and pathways. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The compound’s stability and reactivity make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring compound with similar reactivity but different stability properties.
5,5-Dimethyl-1,3-dioxane: Another six-membered ring compound with different substituents, affecting its reactivity and applications.
Uniqueness
5-Ethyl-5-phenyl-1,3-dioxan-2-one is unique due to its specific substituents, which confer distinct reactivity and stability properties compared to other similar compounds. Its applications in various fields of research and industry highlight its versatility and importance.
Properties
CAS No. |
108323-47-3 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C12H14O3/c1-2-12(8-14-11(13)15-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
POCSNMSDBAJMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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